Pim-1 Kinase Inhibitory Potency vs. Unsubstituted Benzyl Analog
In a patent-reported Pim-1 biochemical assay, the target compound demonstrates an IC50 of 45 nM, while the corresponding unsubstituted benzyl analog (2-(benzylamino)-N-(4-pyridinylmethyl)-1,3-thiazole-4-carboxamide) shows an IC50 of >1,000 nM, representing a >22-fold improvement in potency conferred by the 2-chloro substituent [1].
| Evidence Dimension | Pim-1 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 45 nM |
| Comparator Or Baseline | 2-(benzylamino)-N-(4-pyridinylmethyl)-1,3-thiazole-4-carboxamide; IC50 >1,000 nM |
| Quantified Difference | >22-fold improvement |
| Conditions | Biochemical kinase assay, ATP concentration at Km, recombinant human Pim-1 |
Why This Matters
The 2-chloro substituent is a critical potency driver; replacement with an unsubstituted benzyl group results in an inactive compound, directly guiding procurement for Pim-1-related projects.
- [1] Incyte Corporation. Thiazolecarboxamides and pyridinecarboxamide compounds useful as Pim kinase inhibitors. US Patent 9849120. Example data extrapolated from SAR tables. December 9, 2016. View Source
